Cas no 360571-08-0 (Benzamide,N-[2-[(2,6-dimethylphenyl)amino]-1,1-dimethyl-2-oxoethyl]-N-(4-methoxyphenyl)-4-methyl-)

Benzamide,N-[2-[(2,6-dimethylphenyl)amino]-1,1-dimethyl-2-oxoethyl]-N-(4-methoxyphenyl)-4-methyl- structure
360571-08-0 structure
Product name:Benzamide,N-[2-[(2,6-dimethylphenyl)amino]-1,1-dimethyl-2-oxoethyl]-N-(4-methoxyphenyl)-4-methyl-
CAS No:360571-08-0
MF:C27H30N2O3
MW:430.538707256317
CID:303300
PubChem ID:1494004

Benzamide,N-[2-[(2,6-dimethylphenyl)amino]-1,1-dimethyl-2-oxoethyl]-N-(4-methoxyphenyl)-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzamide,N-[2-[(2,6-dimethylphenyl)amino]-1,1-dimethyl-2-oxoethyl]-N-(4-methoxyphenyl)-4-methyl-
    • N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-N-(4-methoxyphenyl)-4-methylbenzamide
    • AC1LSSFD
    • AG-F-25426
    • AmbTos807873
    • Benzamide, N-[2-[(2,6-dimethylphenyl)amino]-1,1-dimethyl-2-oxoethyl]-N-(4-methoxyphenyl)-4-methyl- (9CI)
    • CTK4H5813
    • Oprea1_402263
    • 360571-08-0
    • AKOS005224242
    • DTXSID00363460
    • CHEMBL4936742
    • Inchi: InChI=1S/C27H30N2O3/c1-18-10-12-21(13-11-18)25(30)29(22-14-16-23(32-6)17-15-22)27(4,5)26(31)28-24-19(2)8-7-9-20(24)3/h7-17H,1-6H3,(H,28,31)
    • InChI Key: UMBSNQDSANCFMN-UHFFFAOYSA-N
    • SMILES: CC1C=CC=C(C)C=1NC(=O)C(N(C1C=CC(OC)=CC=1)C(=O)C1C=CC(C)=CC=1)(C)C

Computed Properties

  • Exact Mass: 430.2258
  • Monoisotopic Mass: 430.226
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 623
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.6Ų
  • XLogP3: 5.5

Experimental Properties

  • PSA: 58.64

Benzamide,N-[2-[(2,6-dimethylphenyl)amino]-1,1-dimethyl-2-oxoethyl]-N-(4-methoxyphenyl)-4-methyl- Related Literature

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